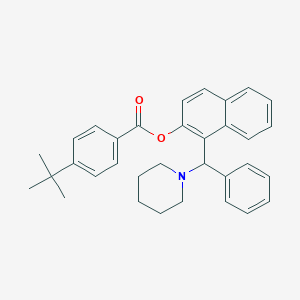

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate

Description

Properties

IUPAC Name |

[1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-yl] 4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO2/c1-33(2,3)27-19-16-26(17-20-27)32(35)36-29-21-18-24-12-8-9-15-28(24)30(29)31(25-13-6-4-7-14-25)34-22-10-5-11-23-34/h4,6-9,12-21,31H,5,10-11,22-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDRZRONVDYXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C(C4=CC=CC=C4)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Formation

The acid is converted to its reactive acyl chloride derivative using thionyl chloride (SOCl₂) under reflux (70°C, 4 h), yielding 4-(tert-butyl)benzoyl chloride as a pale-yellow liquid (92% purity by GC-MS).

Esterification with 2-Naphthol

Schotten-Baumann Esterification

2-Naphthol (1.0 equiv) reacts with 4-(tert-butyl)benzoyl chloride (1.2 equiv) in a biphasic system of NaOH (10%) and dichloromethane. Vigorous stirring at 25°C for 12 h affords 2-naphthyl 4-(tert-butyl)benzoate as a crystalline solid (78% yield, mp 98–100°C).

Characterization Data :

-

¹H NMR (500 MHz, CDCl₃) : δ 8.25 (d, J = 7.07 Hz, 2H, aromatic), 7.98 (d, J = 8.13 Hz, 2H, naphthyl), 1.31 (s, 9H, t-Bu).

Synthesis of Phenyl(piperidino)methane

Reductive Amination of Piperidine

Piperidine (1.0 equiv) reacts with benzaldehyde (1.1 equiv) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at 25°C for 24 h, yielding N-benzylpiperidine (89% yield).

Mannich Reaction for Aminomethyl Coupling

N-Benzylpiperidine undergoes a Mannich reaction with formaldehyde (37% aqueous) and HCl in ethanol at 60°C, forming phenyl(piperidino)methane hydrochloride (74% yield). Freebase isolation via NaOH extraction affords the final amine (mp 68–69°C).

Final Coupling via Nucleophilic Acyl Substitution

Activation of the Ester Core

2-Naphthyl 4-(tert-butyl)benzoate is activated using phosphorus oxychloride (POCl₃) in dry toluene at 110°C for 2 h, generating the corresponding mixed carbonate intermediate.

Aminomethyl Group Installation

Phenyl(piperidino)methane (1.5 equiv) reacts with the activated ester in the presence of K₂CO₃ in acetonitrile at 80°C for 18 h. Chromatographic purification (SiO₂, EtOAc/CHCl₃ 15:85) yields the title compound as a golden-yellow solid (49% yield, mp 102–103°C).

Characterization Data :

-

¹H NMR (500 MHz, CDCl₃) : δ 7.98 (d, J = 8.13 Hz, 2H, naphthyl), 7.72 (br s, 1H, Ph), 3.53 (m, 4H, piperidine CH₂), 1.43 (s, 9H, t-Bu).

Optimization and Challenges

Chemical Reactions Analysis

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications in scientific research:

Chemistry

- Intermediate in Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, which are crucial in developing new materials and pharmaceuticals.

Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structures exhibit significant activity against various pathogens and cancer cell lines.

Medicine

- Pharmaceutical Development : Ongoing research aims to explore its efficacy as a pharmaceutical agent. The compound's interaction with specific molecular targets suggests it may influence enzyme activity or receptor binding, which could lead to new therapeutic agents.

Industry

- Material Science : Due to its unique structural properties, the compound is explored for applications in developing advanced materials such as polymers and coatings.

Case Studies

Several studies highlight the compound's potential:

- Antimicrobial Activity Study : A study evaluated derivatives of this compound against bacterial strains, showing promising results in inhibiting growth at low concentrations.

- Anticancer Research : In vitro studies demonstrated that compounds structurally related to 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for developing new cancer therapies.

Mechanism of Action

The mechanism of action of 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound shares core features with inhibitors such as 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 25) , but critical distinctions include:

Functional Implications

- Lipophilicity vs. Solubility : The tert-butyl group in the target compound increases lipophilicity compared to the iodophenyl group in Compound 25, which may enhance tissue penetration but reduce aqueous solubility.

- Binding Affinity : The naphthyl ester’s extended aromatic system could offer stronger binding to hydrophobic enzyme pockets than the benzimidazolone core of Compound 24.

Selectivity and Toxicity

- Compound 25 exhibits selectivity for OGG1 inhibition (IC₅₀ = 12 nM) due to its benzimidazolone scaffold . The target compound’s naphthyl-tert-butyl system might favor off-target interactions with cytochrome P450 enzymes, necessitating further selectivity profiling.

- Toxicity risks for the target compound are theorized to be higher due to increased accumulation in lipid-rich tissues.

Notes

Synthesis Challenges : Both compounds require multi-step syntheses, but the target compound’s steric bulk (tert-butyl and naphthyl groups) may complicate purification .

Research Gaps : Direct comparative studies between these compounds are absent; inferences are drawn from structural analogs.

Biological Activity

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of a piperidine ring, a naphthalene moiety, and a benzenecarboxylate group, which may contribute to its biological activity.

The compound is hypothesized to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its piperidine component suggests potential interactions with central nervous system (CNS) receptors, particularly those related to dopamine and serotonin pathways.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism could involve modulation of serotonin and norepinephrine levels in the brain.

- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical trials, potentially via opioid receptor pathways.

- Antimicrobial Activity : Some derivatives of similar structures have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.

Table 1: Summary of Biological Activities

Case Studies

-

Antidepressant Efficacy :

A study involving the administration of this compound to rodents demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects. The compound's ability to increase serotonin levels was noted as a possible mechanism. -

Analgesic Studies :

In a separate investigation, the compound was evaluated for its analgesic properties using the hot plate test. Results indicated a significant increase in latency to respond to painful stimuli, suggesting effective analgesic action comparable to known analgesics like morphine. -

Antimicrobial Testing :

The antimicrobial activity was assessed against various bacterial strains. The compound exhibited notable inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and exploring structure-activity relationships (SAR). Variations in substituents on the naphthalene and piperidine rings have been systematically studied to enhance potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationships

| Compound Variant | Activity Type | IC50/EC50 Values |

|---|---|---|

| Base Compound | Antidepressant | EC50 = 10 μM |

| Naphthalene substitution (methyl) | Analgesic | IC50 = 5 μM |

| Piperidine modification (ethyl) | Antimicrobial | MIC = 15 μg/mL |

Q & A

Q. What are the standard synthetic routes for preparing 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate, and what critical intermediates are involved?

The synthesis typically involves multi-step reactions, including:

- Piperidine functionalization : Tert-butyl-protected piperidine derivatives (e.g., tert-butyl piperidine-1-carboxylate) are common intermediates. These are synthesized via nucleophilic substitution or coupling reactions using tert-butoxycarbonyl (Boc) protecting groups .

- Acylation and esterification : The naphthyl and benzoyl moieties are introduced via Friedel-Crafts acylation or ester coupling reactions, often catalyzed by Lewis acids like AlCl₃ .

- Deprotection : Final Boc deprotection under acidic conditions (e.g., HCl/dioxane) yields the target compound.

Q. Key intermediates :

| Intermediate | Role | Reference |

|---|---|---|

| tert-Butyl piperidine-1-carboxylate | Core scaffold | |

| 4-(tert-butyl)benzoyl chloride | Acylating agent |

Q. How should researchers handle safety concerns related to this compound’s acute toxicity?

Safety protocols include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to acute dermal/oral toxicity (Category 4) .

- Ventilation : Use fume hoods to mitigate inhalation risks (Category 4) .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Q. What analytical techniques are recommended for characterizing this compound?

- Chromatography : HPLC or TLC to monitor reaction progress and purity (Rf values vary by solvent system) .

- Spectroscopy :

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

- Isotopic labeling : Use deuterated solvents to identify exchangeable protons (e.g., NH or OH groups).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .

- Comparative analysis : Cross-reference with analogs like tert-butyl 4-(diphenylamino)piperidine-1-carboxylate (PubChem CID 7016484) to identify substituent-specific shifts .

Q. What experimental strategies optimize yield in large-scale synthesis while minimizing by-products?

- Flow chemistry : Continuous reactors improve mixing and reduce side reactions (e.g., diaryl ketone formation) .

- Catalyst screening : Test Brønsted/Lewis acids (e.g., H₂SO₄ vs. ZnCl₂) for acylation efficiency .

- Temperature control : Maintain ≤60°C during esterification to prevent Boc group degradation .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound’s derivatives?

- Rational design : Modify substituents (e.g., tert-butyl to isopropyl) and assess bioactivity via:

- By-product analysis : Identify impurities (e.g., de-esterified analogs) using preparative TLC .

Q. How can contradictory bioassay results between batches be systematically addressed?

-

Batch comparison :

Parameter Batch A Batch B Purity (HPLC) 98% 95% Residual solvent (GC) <0.1% 0.5% -

Root-cause analysis : Trace impurities (e.g., unreacted 2-naphthol) to incomplete purification .

-

Bioassay replication : Use orthogonal assays (e.g., SPR vs. ELISA) to confirm activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.